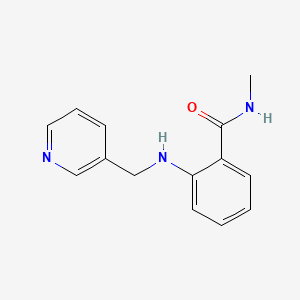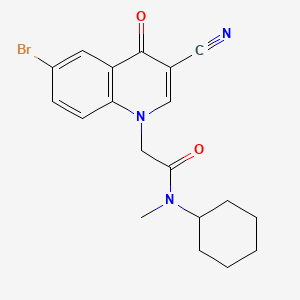
N-methyl-2-(pyridin-3-ylmethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(pyridin-3-ylmethylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology.
作用機序
The mechanism of action of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-methyl-2-(pyridin-3-ylmethylamino)benzamide can induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. In vivo studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its potency and specificity towards cancer cells. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. One of the most promising directions is the development of novel anticancer drugs based on the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. Researchers are currently exploring the potential of modifying the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide to enhance its efficacy and bioavailability. Another future direction is the investigation of the potential applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide in other fields of scientific research, such as biotechnology and pharmacology. Overall, the future of N-methyl-2-(pyridin-3-ylmethylamino)benzamide research looks promising, and it is likely that this compound will continue to be a subject of interest in scientific research for years to come.
合成法
The synthesis of N-methyl-2-(pyridin-3-ylmethylamino)benzamide involves the reaction between 3-aminomethylpyridine and 2-bromo-N-methylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which results in the formation of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. This synthesis method has been optimized to obtain high yields of N-methyl-2-(pyridin-3-ylmethylamino)benzamide with high purity.
科学的研究の応用
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)12-6-2-3-7-13(12)17-10-11-5-4-8-16-9-11/h2-9,17H,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVATDJJQHYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)

![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)



![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)

![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)

